molecular formula C16H11F3N4O2S B2502990 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 884992-48-7

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2502990
CAS No.: 884992-48-7
M. Wt: 380.35
InChI Key: MGDMEJUHRSHJFU-UHFFFAOYSA-N
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Description

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The pyridine ring is then introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2S/c17-16(18,19)11-3-1-2-4-12(11)21-13(24)9-26-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDMEJUHRSHJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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